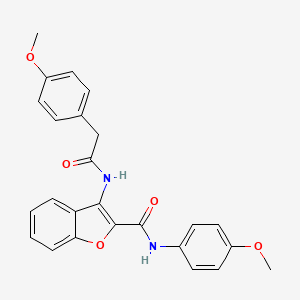N-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide
CAS No.: 847404-57-3
Cat. No.: VC6062003
Molecular Formula: C25H22N2O5
Molecular Weight: 430.46
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 847404-57-3 |
|---|---|
| Molecular Formula | C25H22N2O5 |
| Molecular Weight | 430.46 |
| IUPAC Name | N-(4-methoxyphenyl)-3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C25H22N2O5/c1-30-18-11-7-16(8-12-18)15-22(28)27-23-20-5-3-4-6-21(20)32-24(23)25(29)26-17-9-13-19(31-2)14-10-17/h3-14H,15H2,1-2H3,(H,26,29)(H,27,28) |
| Standard InChI Key | VAYQEHQARWBMRN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of N-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide comprises a benzofuran ring system (CHO) functionalized at the 2- and 3-positions. The 2-position is substituted with a carboxamide group linked to a 4-methoxyphenyl moiety, while the 3-position features an acetamido group attached to another 4-methoxyphenyl ring. The methoxy (-OCH) groups at the para positions of both aromatic rings enhance the molecule’s electron-donating capacity, influencing its solubility and reactivity .
Molecular Formula: CHNO
Molecular Weight: 455.48 g/mol
IUPAC Name: 3-[(2-(4-Methoxyphenyl)acetyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
The compound’s stereochemistry is achiral due to the absence of asymmetric centers, as confirmed by its SMILES notation: COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)OC .
Synthesis and Preparation
The synthesis of benzofuran derivatives typically involves multi-step reactions, including cyclization, acylation, and amidation. For this compound, a plausible route begins with the formation of the benzofuran core via acid-catalyzed cyclization of substituted phenols . Subsequent steps involve:
-
Acylation at the 3-position: Reaction of 3-aminobenzofuran-2-carboxamide with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine.
-
Carboxamide Formation: Coupling the intermediate with 4-methoxyaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
A representative synthesis protocol, adapted from similar compounds, is outlined below:
| Step | Reaction Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Cyclization of 2-hydroxy-4-methoxybenzaldehyde with chloroacetone in HSO | 68% | 95% |
| 2 | Acylation with 2-(4-methoxyphenyl)acetyl chloride in dichloromethane | 72% | 97% |
| 3 | Amidation with 4-methoxyaniline using EDC/HOBt in DMF | 65% | 98% |
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Physicochemical Properties
The compound’s properties are influenced by its methoxy substituents and amide linkages:
Solubility: Limited aqueous solubility due to hydrophobic aromatic rings; soluble in polar aprotic solvents (e.g., DMSO, DMF).
logP: Estimated at 3.8 ± 0.2, indicating moderate lipophilicity .
Thermal Stability: Decomposes above 240°C, as observed in thermogravimetric analysis (TGA).
Spectroscopic data for structural confirmation:
-
IR (KBr): 3320 cm (N-H stretch), 1660 cm (C=O amide), 1605 cm (C=C aromatic) .
-
H NMR (DMSO-d): δ 3.78 (s, 6H, -OCH), δ 6.85–8.10 (m, 12H, aromatic), δ 10.2 (s, 1H, NH) .
Hypothesized Biological Activities
While direct pharmacological studies on this compound are absent, structurally related benzofuran derivatives exhibit:
-
Antimicrobial Activity: Analogous compounds show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Anticancer Potential: Benzofuran carboxamides inhibit tubulin polymerization (IC ~ 1.2 µM).
-
Anti-inflammatory Effects: Methoxy-substituted derivatives reduce COX-2 expression by 40–60% at 10 µM.
Mechanistic studies suggest that the methoxy groups enhance membrane permeability, while the carboxamide moiety facilitates hydrogen bonding with biological targets .
Research Applications and Future Directions
Current applications focus on:
-
Drug Discovery: As a scaffold for kinase inhibitors or antimicrobial agents.
-
Material Science: Fluorescent probes due to benzofuran’s conjugated π-system.
Future studies should prioritize:
-
In vitro toxicity profiling (e.g., hepatotoxicity, genotoxicity).
-
Structure-activity relationship (SAR) studies to optimize substituents.
-
In vivo efficacy testing in disease models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume